BenchChemオンラインストアへようこそ!

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

Chiral Amine Building Block Renin Inhibition Stereochemistry–Activity Relationship

(1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine (CAS 1372910-42-3, MF C₇H₁₅NO, MW 129.20 g/mol) is an enantiopure primary amine featuring a saturated tetrahydropyran (THP) ring at the 3-position with a chiral α-methyl substituent adjacent to the amine, yielding a defined (1R) absolute configuration. Belonging to the class of chiral heterocyclic amine building blocks, its saturated, oxygen-containing ring system confers an Fsp³ of 1.0, a moderate computed LogP of ~0.25–0.76, and two hydrogen-bond acceptors (ring O, amine N) alongside one H-bond donor (NH₂).

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13054842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC(C1CCCOC1)N
InChIInChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1
InChIKeyVDAAJZJRNPGVNB-ULUSZKPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine – Chiral Amine Building Block Procurement Guide


(1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine (CAS 1372910-42-3, MF C₇H₁₅NO, MW 129.20 g/mol) is an enantiopure primary amine featuring a saturated tetrahydropyran (THP) ring at the 3-position with a chiral α-methyl substituent adjacent to the amine, yielding a defined (1R) absolute configuration . Belonging to the class of chiral heterocyclic amine building blocks, its saturated, oxygen-containing ring system confers an Fsp³ of 1.0, a moderate computed LogP of ~0.25–0.76, and two hydrogen-bond acceptors (ring O, amine N) alongside one H-bond donor (NH₂) . These structural attributes position it as a privileged intermediate for asymmetric synthesis campaigns, particularly where stereochemical integrity at the α-carbon directly governs downstream biological activity .

Why Generic Substitution of (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine Carries Stereochemical and Physicochemical Risk


Substituting (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine with its enantiomer, positional isomers, or homologs introduces risks that propagate into final compound potency, selectivity, and pharmacokinetics. The (1S)-enantiomer (CAS 1372902-38-9) can produce opposite or null biological activity when incorporated into chiral drug candidates, as demonstrated across multiple tetrahydropyran-based therapeutic programs where (R)-configuration at the α-carbon is required for target engagement [1]. Positional isomer 4-THP-ethanamine (CAS 1269754-98-4) presents altered pKa (10.47 vs. ~10.6), steric placement of the amine, and hydrogen-bonding geometry, which can disrupt receptor fit in structure-based design . The methylene-shortened homolog (tetrahydro-2H-pyran-3-yl)methanamine (CAS 7179-99-9) lacks the α-methyl branch entirely (C₆H₁₃NO, MW 115.17 vs. 129.20), eliminating the chiral center and reducing both lipophilicity (LogP −0.27 vs. +0.25–0.76) and steric bulk required for certain hydrophobic pocket interactions . Procurement of racemic 1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine (CAS 1369346-63-3) necessitates costly post-purchase chiral resolution, adding development time and analytical burden .

Quantitative Evidence Guide – (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine vs. Closest Analogs


Enantiomeric Configuration: (1R) vs. (1S) Impact on Renin Inhibitor Potency

In the development of clinical renin inhibitor VTP-27999, replacement of the cyclohexylmethyl S1-pocket group with an (R)-(tetrahydropyran-3-yl)methyl moiety was essential for retaining a key hydrogen bond between the ring ether oxygen and Thr77 in the renin flap region. The tetrahydropyran ring of the (R)-configured compound adopts a pucker that correctly positions the oxygen for this interaction, whereas the (S)-enantiomer would misposition the oxygen, disrupting the hydrogen bond and reducing binding affinity [1]. Furthermore, the clinical candidate bearing the (R)-THP-methyl group demonstrated >15% oral bioavailability in three species and oral efficacy in a double transgenic rat hypertension model, establishing that the (R)-stereochemistry at the α-carbon of the tetrahydropyran-ethylamine scaffold is a critical efficacy determinant [2].

Chiral Amine Building Block Renin Inhibition Stereochemistry–Activity Relationship

LogP and Fraction sp³ (Fsp³) Comparison: (1R)-3-THP-ethylamine vs. 4-Positional Isomer vs. Methylene-Shortened Homolog

(1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine possesses a computed LogP of 0.76 (Leyan) to 0.25 (Fluorochem) and an Fsp³ of 1.0, indicating a fully saturated scaffold with moderate lipophilicity suitable for both aqueous solubility and membrane permeability . In contrast, the methylene-shortened homolog (tetrahydro-2H-pyran-3-yl)methanamine (CAS 7179-99-9) exhibits a LogP of −0.27, representing a >1 log unit reduction in lipophilicity that significantly alters partitioning behavior . The 4-positional isomer (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1269754-98-4) has a comparable predicted pKa of 10.47±0.29, but the differing spatial placement of the amine relative to the ring oxygen creates distinct hydrogen-bonding vectors critical for receptor and enzyme binding site complementarity . The racemic mixture (CAS 1369346-63-3) shares identical physicochemical properties with the (1R)-enantiomer but introduces stereochemical ambiguity requiring downstream analytical resolution .

Physicochemical Property Comparison Fraction sp³ Drug-Likeness

Enantiomeric Purity Assurance: Chiral Resolution Requirements for (1R)-vs.-(1S) Procurement

Commercial sourcing of (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine at ≥95% chemical purity from vendors such as Fluorochem, Leyan, and AKSci is documented ; however, explicit enantiomeric excess (ee) certification is not uniformly published in vendor datasheets, introducing procurement risk. The enantiomer (1S)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is separately available (CAS 1372902-38-9) at ≥98% purity from certain suppliers . The analytical gold standard for confirming enantiopurity is chiral HPLC, which can resolve the (1R) and (1S) enantiomers with baseline separation [1]. Without an independently verified ee value, two lots of (1R)-amine from different vendors could differ in enantiomeric composition by >5%, translating to potentially >10% variation in downstream diastereomeric product ratios in asymmetric syntheses.

Chiral Purity Enantiomeric Excess Quality Control

Hydrogen-Bond Donor/Acceptor Profile: 3-THP-ethylamine vs. 4-THP-ethylamine in Structure-Based Design

The (1R)-3-THP-ethylamine scaffold places the primary amine and ring oxygen in a spatial relationship that enables a dual hydrogen-bonding motif: the amine can act as a hydrogen-bond donor (HBD count: 1), while the ring oxygen serves as an acceptor (HBA count: 2 total for the molecule) . In the renin inhibitor program, this geometry proved critical, with the (R)-(tetrahydropyran-3-yl)methyl group forming a specific hydrogen bond between the ring ether oxygen and Thr77 hydroxyl in the renin flap region—an interaction that the cyclohexylmethyl analog could not replicate [1]. The 4-positional isomer (CAS 1269754-98-4) places the amine at the para position relative to the ring oxygen, creating a distinct vector angle that alters the hydrogen-bonding geometry and spatial occupancy of any derived pharmacophore . This geometric difference is non-trivial: in fragment-based screening, even a 1–2 Å shift in hydrogen-bond donor/acceptor placement can change binding affinity by >10-fold.

Hydrogen Bonding Scaffold Geometry Structure-Based Drug Design

Procurement-Scale Availability: (1R)-Enantiomer vs. Racemate Supply Chain Comparison

The (1R)-enantiomer (CAS 1372910-42-3) is stocked by multiple independent vendors including Fluorochem (UK, EU, China stock points), Leyan (Shanghai, Anhui, Wuhan, Chengdu, Shenzhen), AKSci (California, USA), and CheMenu, with typical lead times of 3–14 days depending on shipping origin . The racemic mixture (CAS 1369346-63-3) is also commercially available at comparable purity (98%) , but selecting the racemate to reduce upfront cost introduces a mandatory chiral resolution step that consumes time (typically 1–5 additional workdays), solvent, chiral stationary phase costs, and yields a maximum theoretical recovery of 50% of the desired enantiomer. For a synthesis requiring 5 g of enantiopure (1R)-amine at a conservative resolution yield of 40%, the racemate route would require procuring ≥12.5 g of racemic starting material, negating any initial cost advantage.

Procurement Supply Chain Enantiopure Building Block

High-Value Application Scenarios for (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine


Asymmetric Synthesis of Renin and Aspartyl Protease Inhibitor Candidates

Medicinal chemistry programs targeting renin or related aspartyl proteases benefit from the (1R)-configured THP-ethylamine scaffold, which has been structurally validated in the clinical candidate VTP-27999. The (R)-stereochemistry at the α-carbon and the 3-position ring oxygen placement enable a specific hydrogen bond with Thr77 in the renin flap region, an interaction unavailable to the (1S)-enantiomer, the 4-positional isomer, or the cyclohexylmethyl analog . Procurement of the pre-resolved (1R)-enantiomer at ≥95% purity with lot-specific ee documentation is recommended for SAR studies in this target class.

Fragment-Based Drug Discovery Leveraging High Fsp³ (1.0) Saturated Scaffolds

With an Fsp³ of 1.0 and a moderate LogP (0.25–0.76), (1R)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is an ideal fragment for inclusion in sp³-rich screening libraries . The fully saturated character correlates with improved clinical success rates in lead optimization, and the α-methyl branch provides a vector for fragment growth that is absent in the des-methyl homolog (tetrahydro-2H-pyran-3-yl)methanamine (LogP −0.27, MW 115.17) . The primary amine handle enables facile diversification via amide coupling, reductive amination, or sulfonamide formation.

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The defined (1R) absolute configuration at the α-carbon, combined with the coordinating ability of both the primary amine and the ring ether oxygen, makes this compound a candidate for use as a chiral auxiliary or as a precursor to chiral ligands for transition-metal catalysis . The enantiopure nature ensures that diastereomeric products formed during auxiliary-directed reactions are separable, and the availability of the opposite (1S)-enantiomer (CAS 1372902-38-9) enables matched/mismatched studies .

Parallel Medicinal Chemistry Library Production Requiring Stereochemically Defined Building Blocks

For high-throughput chemistry workflows producing amide, sulfonamide, or urea libraries, the (1R)-THP-ethylamine provides a stereochemically defined, soluble amine input with well-characterized physicochemical properties . The multi-vendor, multi-stock-point supply chain (Fluorochem UK/EU/China, Leyan China, AKSci USA) supports consistent resupply for iterative library production at scales from 25 mg to multi-gram . Procurement teams should specify lot-matched material for large library campaigns to minimize inter-lot stereochemical variability.

Quote Request

Request a Quote for (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.